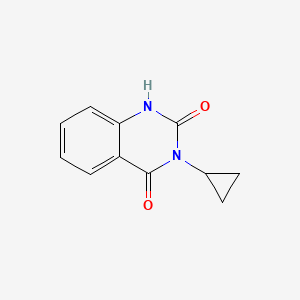

3-环丙基-1H-喹唑啉-2,4-二酮

描述

3-cyclopropyl-1H-quinazoline-2,4-dione is a type of quinazoline-2,4 (1H,3H)-dione . Quinazoline-2,4 (1H,3H)-diones are a class of N-heterocyclic compounds that have a wide range of biological functions, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, antiprotozoal, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antimalarial activities .

Synthesis Analysis

The synthesis of quinazoline-2,4 (1H,3H)-diones can be achieved under atmospheric pressure in high yields from the reaction of CO2 with 2-aminobenzonitriles . The reaction mechanism indicates that [1-MHy]− with the multiple-site cooperative interactions can not only activate CO2 but also can activate 2-aminobenzonitrile by forming two types of hydrogen bonds with −NH2 (N–H···N– and N–H···O═C), thus ensuring the excellent catalytic performance of [P4442] [1-MHy] .Molecular Structure Analysis

Quinazoline-2,4 (1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed and synthesized as PARP-1/2 inhibitors . Structure–activity relationships were examined which revealed a number of potent PARP-1/2 inhibitors with moderate selectivity toward PARP-1 over PARP-2 .Chemical Reactions Analysis

Quinazoline-2,4 (1H,3H)-diones have been prepared by modifications of known methods . 3-Phenylquinazoline-2,4 (1H,3H)-diones gave, with either phosphorous pentachloride or phosphoryl chloride, 2-chloroquinazoline-4 (3H)-ones (IVb), which reacted with various amines to give 2-amino-derivatives (IVc—i) .Physical And Chemical Properties Analysis

The structures of quinazoline-2,4 (1H,3H)-diones were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) . The compounds were isolated, with yields in the range of 30-65% .科学研究应用

抗菌性能

由 German 等人 (2008) 领导的研究探讨了 1-环丙基-8-甲氧基-喹唑啉-2,4-二酮(与 3-环丙基-1H-喹唑啉-2,4-二酮密切相关的化合物)的抗菌潜力。这项研究的重点是合成和评估这些化合物,以降低与野生型大肠杆菌菌株相比,在解旋酶耐药突变体中的抗菌 MIC。研究发现,某些二酮特征(包括 3-氨基和 C-7 环结构)有效地降低了该比率,并增强了对野生型和突变细胞的活性。这项研究证明了喹唑啉-2,4-二酮在开发抗菌剂中的效用,特别是针对耐药菌株 (German 等人,2008)。

除草剂应用

Wang 等人 (2014) 研究了含三酮的喹唑啉-2,4-二酮衍生物的除草剂潜力。该研究合成了一系列新化合物并评估了它们的除草剂活性。在特定剂量下,许多这些化合物对阔叶杂草和单子叶杂草均表现出有希望的除草剂活性。这表明喹唑啉-2,4-二酮基序可以成为开发具有广谱除草效果和优异作物选择性的新型除草剂的有效成分 (Wang 等人,2014)。

绿色化学中的合成与利用

Xu 等人 (2017) 的研究展示了将 CO2 和异氰化物掺入 2-碘苯胺的钯催化方法,从而合成喹唑啉-2,4(1H,3H)-二酮。该方法有效地利用了二氧化碳,并且是构建喹唑啉-2,4(1H,3H)-二酮的实用方法,突出了其在绿色化学中的相关性 (Xu 等人,2017)。

生物医学研究

Santos-Ballardo 等人 (2020) 的一项研究重点是合成 3-取代喹唑啉-2,4(1H, 3H)-二酮及其潜在的生物活性。评估了这些化合物对 α-淀粉酶和 α-葡萄糖苷酶、抗氧化剂和细胞毒性的抑制活性。这项研究表明了喹唑啉-2,4-二酮在开发治疗糖尿病等疾病的药物中的药理潜力 (Santos-Ballardo 等人,2020)。

环境应用

Lu 等人 (2014) 研究了使用离子液体从 CO2 合成喹唑啉-2,4(1H,3H)-二酮。这项研究强调了将 CO2 有效转化为增值化学品,展示了一种合成这些化合物的环保方法 (Lu 等人,2014)。

作用机制

Target of Action

3-Cyclopropyl-1H-quinazoline-2,4-dione, also known as 3-cyclopropyl-2,4(1H,3H)-quinazolinedione, is a quinazoline derivative . Quinazoline derivatives have been found to interact with a variety of targets, including enzymes like α-amylase and α-glucosidase , and they have been explored for their antidiabetic activity . They are also known to inhibit bacterial gyrase and DNA topoisomerase IV, making them potential antibacterial agents .

Mode of Action

The compound interacts with its targets, such as α-amylase and α-glucosidase, through different types of intermolecular interactions in the pocket site of these enzymes . This interaction leads to the inhibition of these enzymes, thereby affecting the breakdown of complex carbohydrates into simpler sugars.

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes by 3-cyclopropyl-1H-quinazoline-2,4-dione affects the carbohydrate metabolism pathway. These enzymes are crucial for the breakdown of complex carbohydrates into simpler sugars. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for managing diabetes .

Pharmacokinetics

The compound’s synthesis has been reported to proceed efficiently in water without any catalyst , suggesting that it might have good solubility in aqueous environments

Result of Action

The primary result of the action of 3-cyclopropyl-1H-quinazoline-2,4-dione is the inhibition of α-amylase and α-glucosidase enzymes . This inhibition can potentially regulate blood sugar levels, making the compound a potential candidate for managing diabetes . Some compounds have also shown cytotoxic effects in the Artemia salina assay .

Action Environment

The action of 3-cyclopropyl-1H-quinazoline-2,4-dione can be influenced by various environmental factors. For instance, the synthesis of the compound has been found to proceed efficiently in water , suggesting that its activity might be influenced by the presence of water Additionally, the compound’s activity might also be affected by pH, temperature, and the presence of other substances in the environment.

安全和危害

While specific safety and hazards information for 3-cyclopropyl-1H-quinazoline-2,4-dione is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Future directions for the study of 3-cyclopropyl-1H-quinazoline-2,4-dione could include the design and synthesis of a novel series of quinazoline-2,4 (1H,3H)-dione derivatives as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV to identify and develop antimicrobial agents to prevent bacterial resistance problems . Another direction could be the establishment of an improved method for the synthesis of quinazoline-2,4 (1H,3H)-dione derivatives with three points of molecular diversity .

生化分析

Biochemical Properties

3-Cyclopropyl-1H-quinazoline-2,4-dione has been found to interact with various enzymes and proteins. For instance, it has shown moderate inhibitory activity against α-amylase and α-glucosidase enzymes . These enzymes are key players in carbohydrate metabolism, suggesting that 3-cyclopropyl-1H-quinazoline-2,4-dione could potentially influence metabolic processes related to carbohydrate digestion and absorption .

Cellular Effects

The effects of 3-cyclopropyl-1H-quinazoline-2,4-dione on cells have been explored in several studies. For instance, it has been found to exhibit cytotoxic effects in the Artemia salina assay, where it showed a higher cytotoxic effect than 5-fluorouracil . This suggests that 3-cyclopropyl-1H-quinazoline-2,4-dione could potentially influence cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of 3-cyclopropyl-1H-quinazoline-2,4-dione is thought to involve binding interactions with biomolecules and potential changes in gene expression. For instance, molecular docking studies have revealed that this compound displays different types of intermolecular interactions in the pocket site of α-amylase and α-glucosidase enzymes . This suggests that 3-cyclopropyl-1H-quinazoline-2,4-dione could potentially inhibit these enzymes by binding to their active sites and preventing them from catalyzing their respective reactions .

Metabolic Pathways

Given its inhibitory activity against α-amylase and α-glucosidase enzymes , it is plausible that this compound could potentially influence carbohydrate metabolism.

属性

IUPAC Name |

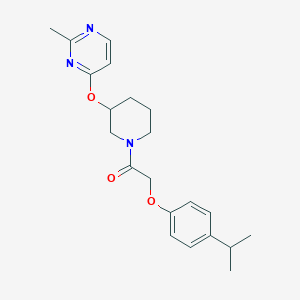

3-cyclopropyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-8-3-1-2-4-9(8)12-11(15)13(10)7-5-6-7/h1-4,7H,5-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDKLRIUOOJMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

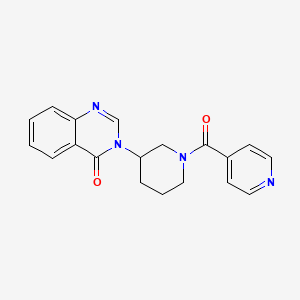

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)

![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

![4-Amino-N-{2-[(methylsulphonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2880633.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)